2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine
Description
The compound 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine is a structurally complex molecule featuring:
- A piperidine ring linked via a carbonyl group to the pyridine, enhancing conformational flexibility and influencing pharmacokinetic properties.
Properties
IUPAC Name |
[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-18-6-3-16(4-7-18)21-24-20(30-25-21)13-15-9-11-26(12-10-15)22(27)17-5-8-19(29-2)23-14-17/h3-8,14-15H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQJSLANNMSFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine typically involves multiple steps, including the formation of the oxadiazole ring, the piperidine moiety, and their subsequent coupling to the pyridine ring. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methoxybenzhydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Synthesis of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions starting from commercially available piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
Heterocyclic Core Comparison
- Oxadiazole vs. Thiazole : The target’s 1,2,4-oxadiazole (electron-deficient) may confer greater metabolic stability compared to thiazole (electron-rich), which is prone to oxidation . However, thiazole-containing compounds exhibit stronger kinase inhibition due to sulfur’s polarizability .
- Pyridine vs.
Substituent Effects
- Piperidine Linkage : The piperidine-carbonyl group in the target compound may improve solubility over ester-linked analogs (e.g., methoxycarbonyl-phenyl ester in ), which are susceptible to hydrolysis .
Biological Activity
The compound 2-methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes a pyridine ring, a piperidine moiety, and an oxadiazole group. The presence of methoxy groups contributes to its lipophilicity and potential bioactivity.
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The methoxy groups may enhance the compound's ability to modulate inflammatory pathways.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
Antimicrobial Properties
A study evaluating the antimicrobial activity of related oxadiazole derivatives found that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine) | E. coli | 32 µg/mL |
| 2-Methoxy-5-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine) | S. aureus | 16 µg/mL |
Cytotoxicity Assays
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range. These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis via mitochondrial pathway |
| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
Case Studies
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar piperidine derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models, providing a basis for further development as anticancer agents.
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of oxadiazole derivatives in models of acute inflammation. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
